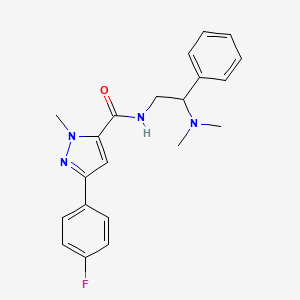

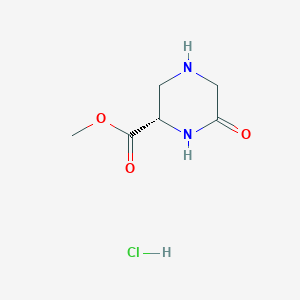

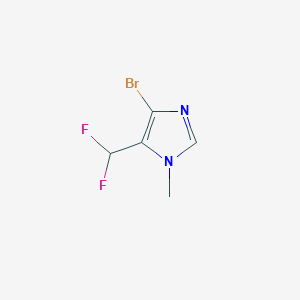

![molecular formula C10H14ClNO3 B2814417 Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride CAS No. 2470440-93-6](/img/structure/B2814417.png)

Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2470440-93-6 . Its IUPAC name is “methyl 5- (1- (methylamino)cyclopropyl)furan-2-carboxylate hydrochloride” and it has a molecular weight of 231.68 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H13NO3.ClH/c1-11-10 (5-6-10)8-4-3-7 (14-8)9 (12)13-2;/h3-4,11H,5-6H2,1-2H3;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.68 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has explored the synthesis of furan derivatives and their biological activities, such as cytotoxicity against cancer cell lines and microbial activity against both Gram-positive and Gram-negative bacteria. For example, the study by Phutdhawong et al. (2019) found that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate showed potent biological activity, including significant cytotoxic effects against the HeLa cell line and antibacterial activity Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

Catalytic Reduction and Biobased Polyesters

The catalytic reduction of biomass-derived furanic compounds is a significant area of research. Nakagawa, Y., Tamura, M., & Tomishige, K. (2013) discussed the reduction of furfural and 5-hydroxymethylfurfural (HMF), important platform chemicals in biorefinery, into various valuable products Nakagawa, Y., Tamura, M., & Tomishige, K. (2013). Catalytic Reduction of Biomass-Derived Furanic Compounds with Hydrogen. ACS Catalysis. Additionally, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block has been explored, offering insights into the production of novel biobased furan polyesters with potential applications in sustainable materials Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., Petrović, D., & Loos, K. (2014). Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block. Biomacromolecules.

Antiprotozoal Activity

Compounds with furan rings have been studied for their antiprotozoal activity. Das, B., & Boykin, D. (1977) synthesized 2,5-bis(4-guanylphenyl)furans and related analogues, evaluating their antimalarial and antitrypanosomal activities. Some derivatives showed significant activity against Trypanosoma rhodesiense, suggesting potential for therapeutic applications Das, B., & Boykin, D. (1977). Synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans. Journal of Medicinal Chemistry.

Hydroconversion of Furfural and HMF

Chen, S., Wojcieszak, R., Dumeignil, F., Marceau, É., & Royer, S. (2018) reviewed the selective hydroconversion of furfural and 5-hydroxymethylfurfural, emphasizing the role of catalysts and experimental conditions in determining the outcome. This research underlines the importance of these furanic compounds as intermediates for producing chemicals and biofuels Chen, S., Wojcieszak, R., Dumeignil, F., Marceau, É., & Royer, S. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11-10(5-6-10)8-4-3-7(14-8)9(12)13-2;/h3-4,11H,5-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVBIWLOPSNIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C2=CC=C(O2)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

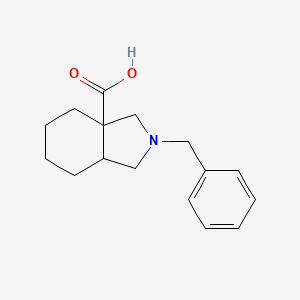

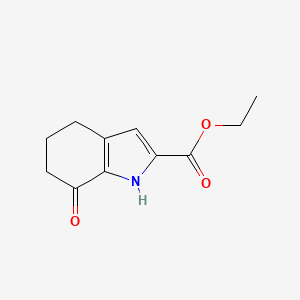

![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)

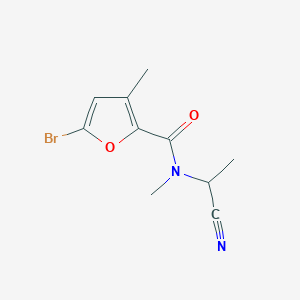

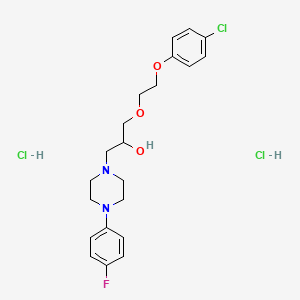

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)

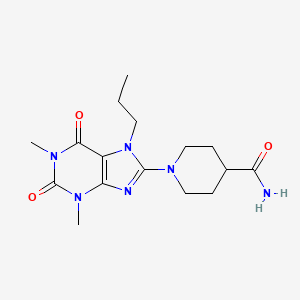

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B2814342.png)

![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)

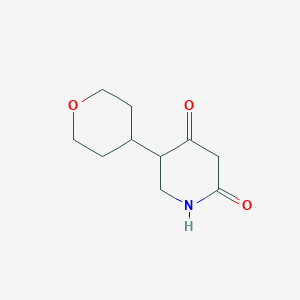

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)